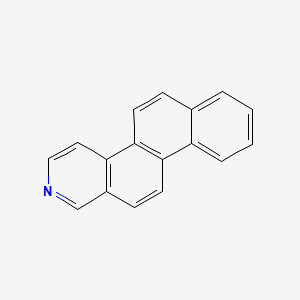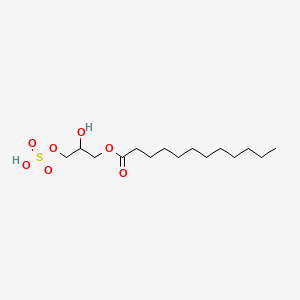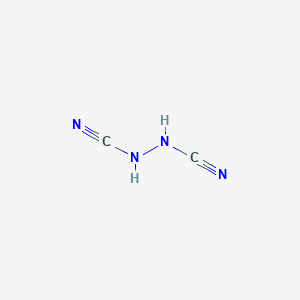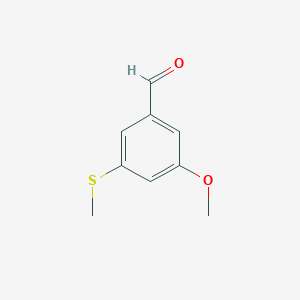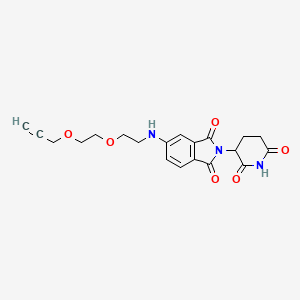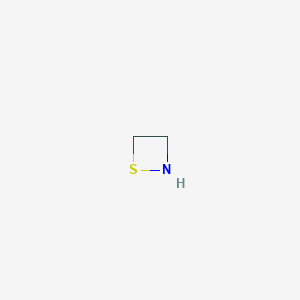
1,2-Thiazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Thiazetidine is a heterocyclic compound containing a four-membered ring with sulfur and nitrogen atoms at positions 1 and 2, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Thiazetidine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridines, pyrazines, or pyrimidines with substituted isothiocyanates, followed by a base-catalyzed nucleophilic attack of the carbon-sulfur bond on 1,2-dihalomethanes. This process is often carried out under microwave-assisted conditions to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-Thiazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Thiazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 1,2-Thiazetidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, its ability to bind to specific receptors can modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
1,2-Thiazolidine: A five-membered ring compound with similar sulfur and nitrogen positioning.
1,3-Thiazetidine: A structural isomer with the sulfur and nitrogen atoms at positions 1 and 3.
1,2-Thiazetidine-1,1-dioxide: A sulfone analogue of this compound with enhanced reactivity.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .
Properties
CAS No. |
287-34-3 |
|---|---|
Molecular Formula |
C2H5NS |
Molecular Weight |
75.14 g/mol |
IUPAC Name |
thiazetidine |
InChI |
InChI=1S/C2H5NS/c1-2-4-3-1/h3H,1-2H2 |
InChI Key |
MNFSSEUNEZGWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


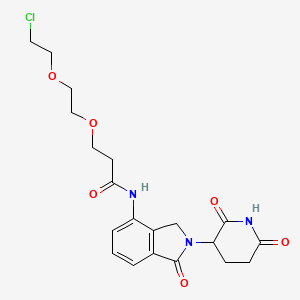

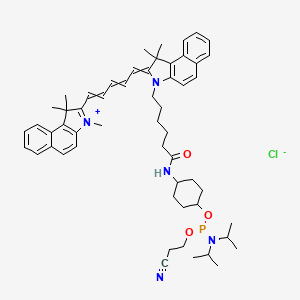
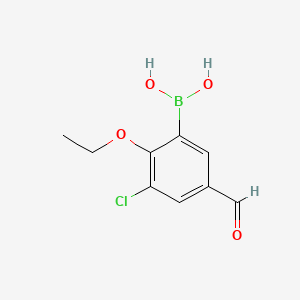
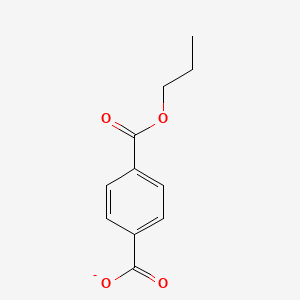
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
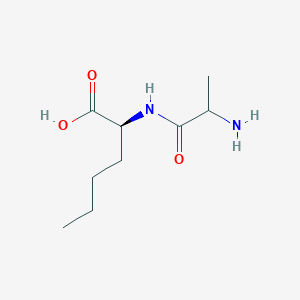
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
